Infliximab's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide
Infliximab's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Infliximab, a chimeric monoclonal antibody, has revolutionized the treatment of various inflammatory diseases by targeting Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Infliximab. Beyond its primary role in neutralizing both soluble and transmembrane TNF-α, Infliximab exerts its therapeutic effects through a range of effector functions, including the induction of apoptosis in activated immune cells, initiation of reverse signaling pathways, and engagement of cytotoxic mechanisms such as Complement-Dependent Cytotoxicity (CDC) and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). This document delves into the molecular and cellular underpinnings of these mechanisms, presenting quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction: Targeting TNF-α in Inflammatory Disease
Chronic inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis are characterized by the dysregulation of the immune system and an overproduction of pro-inflammatory cytokines.[1] Among these, Tumor Necrosis Factor-alpha (TNF-α) has been identified as a critical mediator of the inflammatory response.[2] TNF-α exists in two forms: a soluble form (sTNF-α) that circulates in the blood and a transmembrane form (tmTNF-α) expressed on the surface of various cells, including immune cells.[3] Both forms are biologically active and contribute to the pathogenesis of inflammatory diseases by binding to their receptors, TNFR1 and TNFR2, on target cells. This interaction triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB, which in turn upregulate the expression of genes involved in inflammation, cell proliferation, and cell death.[1][4]
Infliximab is a chimeric (mouse-human) IgG1 monoclonal antibody that specifically targets and neutralizes human TNF-α.[2][4] Its introduction into clinical practice has provided a highly effective therapeutic option for patients with inflammatory diseases that are often refractory to conventional treatments.[5] The efficacy of Infliximab stems from its ability to not only block the pro-inflammatory effects of TNF-α but also to actively modulate the immune response through several distinct mechanisms.
Primary Mechanism of Action: Neutralization of TNF-α
The principal mechanism of action of Infliximab is its high-affinity binding to both soluble and transmembrane forms of TNF-α.[4][6] This binding prevents TNF-α from interacting with its receptors, thereby inhibiting the downstream signaling pathways that drive inflammation.[1]
Inhibition of Downstream Signaling
By neutralizing TNF-α, Infliximab effectively blocks the activation of key signaling pathways, most notably the NF-κB and MAPK pathways.[4] This leads to a reduction in the production of a wide range of pro-inflammatory cytokines and chemokines, including IL-1, IL-6, and IL-8, as well as a decrease in the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to sites of inflammation.[4][6]
Caption: Infliximab-Induced Apoptosis Pathway.
Reverse Signaling
When Infliximab binds to tmTNF-α on immune cells such as monocytes, it can initiate "reverse signaling" into the tmTNF-α-expressing cell. [5][7]This outside-to-inside signaling can lead to a downregulation of the production of pro-inflammatory cytokines by these cells. [7]For instance, monocytes pre-treated with Infliximab show a reduced capacity to produce TNF-α, IL-1β, IL-6, and IL-8 upon stimulation with bacterial products like lipopolysaccharide (LPS). [5][7] dot
Caption: Infliximab-Mediated Reverse Signaling.
Complement-Dependent Cytotoxicity (CDC)
Infliximab, being an IgG1 antibody, can activate the classical complement pathway. [4]When Infliximab binds to tmTNF-α on the surface of a target cell, its Fc region can be recognized by the C1q component of the complement system. This initiates a cascade of enzymatic reactions that culminates in the formation of the Membrane Attack Complex (MAC) on the target cell membrane, leading to cell lysis. [8] dot
Caption: Complement-Dependent Cytotoxicity (CDC) Workflow.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
The Fc region of Infliximab can also be recognized by Fcγ receptors (FcγR) expressed on the surface of immune effector cells, such as Natural Killer (NK) cells. [4]This engagement triggers the release of cytotoxic granules from the effector cell, containing perforin and granzymes, which induce apoptosis in the target cell expressing tmTNF-α.
dot
Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Workflow.
Impact on Cytokine Profile and Immune Cell Populations
The multifaceted mechanism of action of Infliximab results in significant alterations in the cytokine milieu and the composition of immune cell populations in patients with inflammatory diseases.
Modulation of Cytokine Levels
Clinical studies have consistently demonstrated that Infliximab treatment leads to a reduction in the serum levels of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
| Cytokine | Disease | Effect of Infliximab Treatment | Reference |
| TNF-α | Crohn's Disease | Significant decrease after initial infusion (p<0.04) | [9] |
| Ulcerative Colitis | Significant reduction at 12 months | [10] | |
| IL-6 | Crohn's Disease | Significant decrease after initial infusion (p<0.03) | [9] |
| Ulcerative Colitis | Significantly lower in responders (p=0.012) | [11] | |
| IL-10 | Crohn's Disease | Increased macrophage IL-10 production | [12] |
| Ulcerative Colitis | Significant increase at 12 months | [10] | |
| IFN-γ | Crohn's Disease | Significant decrease after initial infusion (p<0.04) | [9] |
Alterations in Immune Cell Subsets
Infliximab therapy also influences the balance of various immune cell populations, contributing to the restoration of immune homeostasis. A notable effect is the impact on regulatory T cells (Tregs), which play a crucial role in suppressing excessive immune responses.
| Immune Cell Subset | Disease | Effect of Infliximab Treatment | Reference |
| Regulatory T cells (Tregs) | Behçet's Disease | Significant increase in the proportion of Foxp3+ Tregs in CD4+ T cells (11.8% ± 6.2% vs. 3.4% ± 1.6% in healthy donors; p < 0.0005) | [3] |
| Psoriasis | Increased frequency of circulating Tregs | [13] | |
| Sarcoidosis | Decreased elevated relative frequencies of Tregs | [14] | |
| CD16+ Monocytes | Crohn's Disease | Increased frequency of circulating CD16+ monocytes (from 4.65% ± 0.58% to 10.68% ± 2.23% after three administrations) | [12] |
| Lamina Propria T Lymphocytes | Crohn's Disease | Rapid and specific increase in apoptosis | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of Infliximab.
Protocol for Annexin V Staining to Detect Apoptosis by Flow Cytometry
This protocol is adapted from standard procedures for detecting apoptosis. [1][6][15][7][16] Materials:
-
Cells of interest (e.g., Jurkat T cells, peripheral blood mononuclear cells)
-
Infliximab and isotype control antibody
-
Annexin V-FITC (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells under appropriate conditions and treat with Infliximab or isotype control at the desired concentration and for the specified duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, collect the supernatant (containing apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution. Combine with the supernatant and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI/7-AAD Staining: Add 5 µL of PI or 7-AAD to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Gating Strategy:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Protocol for Complement-Dependent Cytotoxicity (CDC) Assay
This protocol is a generalized procedure for assessing CDC. [17][14] Materials:
-
Target cells expressing tmTNF-α
-
Infliximab and isotype control antibody
-
Source of active complement (e.g., normal human serum, baby rabbit complement)
-
Heat-inactivated complement (control)
-
Cell viability dye (e.g., Calcein-AM, Propidium Iodide)
-
Assay medium (e.g., RPMI 1640)
-
96-well plate
-
Plate reader or flow cytometer
Procedure:
-
Target Cell Preparation: Harvest and wash target cells, then resuspend in assay medium to the desired concentration.
-
Plating: Plate the target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of Infliximab or isotype control antibody to the wells.
-
Complement Addition: Add a pre-determined optimal concentration of active complement to the test wells and heat-inactivated complement to the control wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 1-4 hours).
-
Cell Viability Measurement:
-
If using a fluorescent dye like Calcein-AM, add the dye and measure fluorescence on a plate reader.
-
If using a viability dye like PI, analyze the cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Signal from target cells with antibody and active complement.
-
Spontaneous Release: Signal from target cells with antibody and heat-inactivated complement.
-
Maximum Release: Signal from target cells lysed with a detergent.
-
Protocol for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This is a general protocol for an ADCC assay using NK cells as effectors. [17] Materials:
-
Target cells expressing tmTNF-α
-
Effector cells (e.g., isolated Natural Killer cells)
-
Infliximab and isotype control antibody
-
Assay medium
-
Method for detecting cell lysis (e.g., LDH release assay, Calcein-AM release assay)
-
96-well plate
Procedure:
-
Target and Effector Cell Preparation: Prepare target and effector cells at the desired concentrations in the assay medium.
-
Plating: Plate the target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of Infliximab or isotype control antibody to the wells containing the target cells and incubate to allow opsonization.
-
Effector Cell Addition: Add the effector cells to the wells at a specific effector-to-target (E:T) ratio.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified duration (e.g., 4-18 hours).
-
Cytotoxicity Measurement: Measure cell lysis using a chosen method (e.g., measure LDH release in the supernatant or Calcein-AM release).
-
Data Analysis: Calculate the percentage of specific cytotoxicity as described in the CDC assay protocol.
Conclusion
The mechanism of action of Infliximab in inflammatory diseases is complex and multifaceted, extending far beyond the simple neutralization of TNF-α. Its ability to induce apoptosis in activated immune cells, trigger reverse signaling pathways, and mediate cytotoxic effects through CDC and ADCC collectively contribute to its profound therapeutic efficacy. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed understanding of the molecular and cellular interactions that underpin the clinical success of Infliximab. A thorough appreciation of these mechanisms is essential for the continued development of novel and improved therapies for chronic inflammatory disorders.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Infliximab Efficacy May Be Linked to Full TNF-α Blockade in Peripheral Compartment—A Double Central-Peripheral Target-Mediated Drug Disposition (TMDD) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Infliximab: an updated review of its use in Crohn's disease and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phnxflow.com [phnxflow.com]
- 8. researchgate.net [researchgate.net]
- 9. sileks.com [sileks.com]
- 10. emjreviews.com [emjreviews.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative Effectiveness of Infliximab and Adalimumab for Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotna.net [biotna.net]
- 14. revvity.com [revvity.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Complement-dependent cytotoxicity assay and antibody-dependent cellular cytotoxicity [bio-protocol.org]
